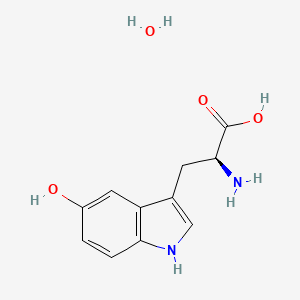
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile” is known as Methanol. Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a light, volatile, colorless, flammable liquid with a distinctive odor similar to that of ethanol (drinking alcohol). Methanol is used in various industrial applications and is a key component in the production of formaldehyde, acetic acid, and various other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods:
Catalytic Hydrogenation of Carbon Monoxide: This is the most common industrial method, where carbon monoxide reacts with hydrogen in the presence of a catalyst (typically a mixture of copper, zinc oxide, and alumina) at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]
Destructive Distillation of Wood: Historically, methanol was produced by the destructive distillation of wood, which is why it is sometimes referred to as wood alcohol.
Methane Oxidation: Methanol can also be produced by the partial oxidation of methane using oxygen or air.
Industrial Production Methods
The industrial production of methanol primarily involves the catalytic hydrogenation of carbon monoxide. The process is carried out in large-scale plants where carbon monoxide and hydrogen gases are compressed and passed over a catalyst at high temperatures (250-300°C) and pressures (50-100 atm). The reaction yields methanol, which is then purified through distillation.
化学反应分析
Methanol undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde, formic acid, and carbon dioxide. [ \text{CH}_3\text{OH} + \text{O}_2 \rightarrow \text{HCHO} + \text{H}_2\text{O} ] [ \text{HCHO} + \text{O}_2 \rightarrow \text{HCOOH} ] [ \text{HCOOH} + \text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]
Esterification: Methanol reacts with carboxylic acids to form esters. [ \text{RCOOH} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{H}_2\text{O} ]
Substitution: Methanol can undergo nucleophilic substitution reactions to form various derivatives, such as methyl halides. [ \text{CH}_3\text{OH} + \text{HX} \rightarrow \text{CH}_3\text{X} + \text{H}_2\text{O} ]
科学研究应用
Methanol has a wide range of applications in scientific research:
Chemistry: Methanol is used as a solvent in various chemical reactions and processes. It is also a key feedstock for the production of formaldehyde, acetic acid, and other chemicals.
Biology: Methanol is used in the preservation of biological specimens and as a fixative in histology.
Medicine: Methanol is used in the production of pharmaceuticals and as a denaturant for ethanol.
Industry: Methanol is used as an antifreeze, solvent, fuel, and as a feedstock for the production of biodiesel.
作用机制
Methanol exerts its effects primarily through its metabolism in the liver. It is metabolized by the enzyme alcohol dehydrogenase to formaldehyde, which is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is toxic and can cause metabolic acidosis, visual disturbances, and other symptoms of methanol poisoning.
相似化合物的比较
Methanol is similar to other simple alcohols, such as ethanol and isopropanol. it is unique in its toxicity and its use as an industrial feedstock. Unlike ethanol, methanol is highly toxic and can cause severe poisoning even in small amounts. Similar compounds include:
Ethanol (CH₃CH₂OH):
Isopropanol (CH₃CHOHCH₃):
Methanol’s unique properties and applications make it a valuable compound in various fields of science and industry.
属性
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,14H,5H2/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWJBIPSLXWPH-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(\C#N)/C(=O)CCl)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














